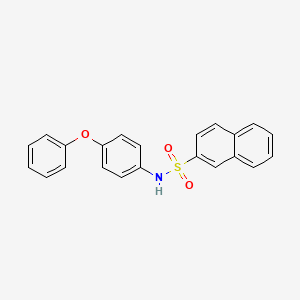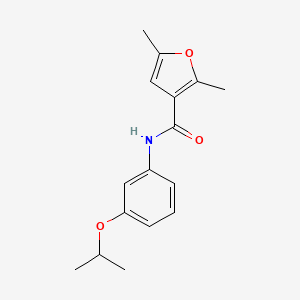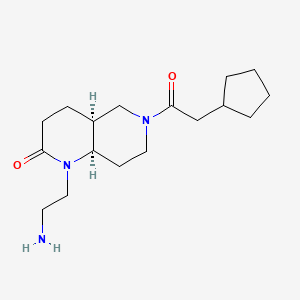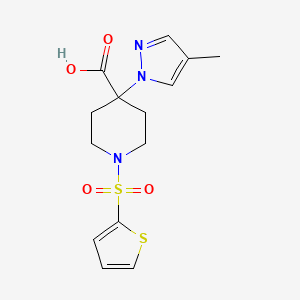![molecular formula C17H22N4O3S B5309671 N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5309671.png)
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}methanesulfonamide, commonly known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperidinyl pyridazine derivative that has been synthesized through various methods. In
作用機序
The mechanism of action of MP-10 involves the inhibition of various enzymes and receptors such as cyclin-dependent kinases, glycogen synthase kinase-3β, and the histamine H1 receptor. MP-10 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects. In cancer research, MP-10 has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, MP-10 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, MP-10 has been found to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
One of the advantages of using MP-10 in lab experiments is its high potency and selectivity towards its target enzymes and receptors. MP-10 has also been shown to have low toxicity in animal studies. However, one of the limitations of using MP-10 in lab experiments is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for MP-10 research. One direction is to explore the potential therapeutic applications of MP-10 in other diseases such as diabetes and cardiovascular diseases. Another direction is to develop more efficient synthesis methods to improve the yield and purity of MP-10. Furthermore, the development of MP-10 analogs with improved pharmacokinetics and bioavailability could also be a future direction for research.
Conclusion:
In conclusion, MP-10 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 has been synthesized through various methods and has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. The mechanism of action of MP-10 involves the inhibition of various enzymes and receptors, and it has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using MP-10 in lab experiments, there are several future directions for research that could lead to the development of more efficient and effective therapeutic agents.
合成法
The synthesis of MP-10 has been achieved through various methods, including the use of palladium-catalyzed coupling reactions, Suzuki-Miyaura cross-coupling reactions, and Buchwald-Hartwig amination reactions. The most commonly used method involves the reaction of 6-bromo-3-(2-methoxyphenyl)pyridazine with 1-(piperidin-4-yl)methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure MP-10.
科学的研究の応用
MP-10 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, MP-10 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, MP-10 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, MP-10 has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-24-16-6-4-3-5-14(16)15-7-8-17(19-18-15)21-11-9-13(10-12-21)20-25(2,22)23/h3-8,13,20H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCTZZZWUDNDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5309590.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5309592.png)

![4-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5309601.png)



![7-(2-methoxyethyl)-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309639.png)
![2,3,7,8-tetramethoxy-5,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B5309642.png)


![2-(3-chloro-4-hydroxyphenyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)acetamide](/img/structure/B5309683.png)
![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309687.png)
![1-methyl-N-[1-(2-thienyl)butyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5309696.png)